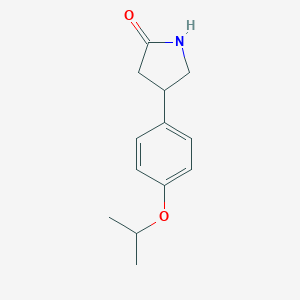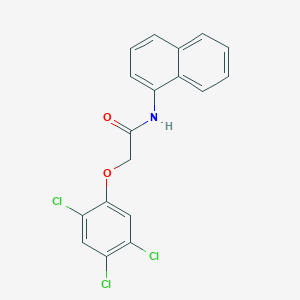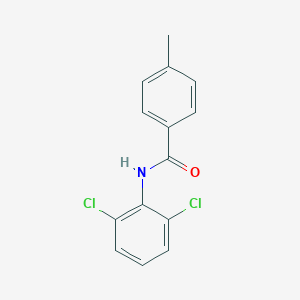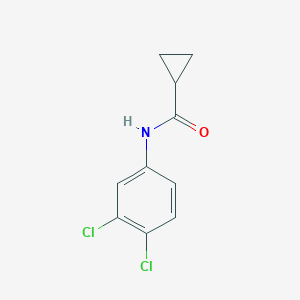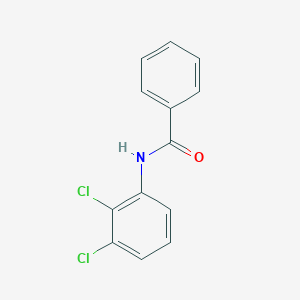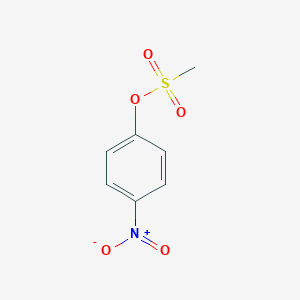
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 79099-00-6 . It has a molecular weight of 291.39 . The IUPAC name for this compound is tert-butyl 4- (2-aminoanilino)-1-piperidinecarboxylate . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H25N3O2/c1-16(2,3)21-15(20)19-10-8-12(9-11-19)18-14-7-5-4-6-13(14)17/h4-7,12,18H,8-11,17H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 111-112 degrees Celsius .Wissenschaftliche Forschungsanwendungen
NMR Studies of Macromolecular Complexes
This compound is utilized as a probe in NMR (Nuclear Magnetic Resonance) spectroscopy to study macromolecular complexes . The tert-butyl group attached to proteins or complexes can be observed with high sensitivity, which is particularly beneficial for analyzing large biomolecular assemblies that have limited stability or solubility.
Peptide Chemical Synthesis
The tert-butyl ester of amino acids, including derivatives of this compound, is extensively used in peptide chemical synthesis . It serves as a masked carboxyl group surrogate, allowing for the preparation of non-standard protected amino acid derivatives that are crucial for protein modification and the synthesis of complex peptides.
PROTAC Development
The structure of tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate makes it useful as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel class of drugs that target proteins for degradation, offering a new approach to drug discovery.
Organic Synthesis
In organic synthesis, the tert-butyl group is often employed as a protecting group for carboxylic acids and alcohols . This compound, with its tert-butyl ester functionality, can be used to protect the carboxylic acid moiety during synthetic procedures, enhancing the efficiency of the synthesis process.
Targeted Protein Degradation
As a part of targeted protein degradation strategies, this compound can be incorporated into molecules designed to bind and induce the degradation of specific proteins within the cell . This application is significant in the treatment of diseases where the removal of certain proteins is beneficial.
Bioconjugation Techniques
The amino group present in the compound allows for bioconjugation with other biomolecules or synthetic polymers . This is particularly useful in creating targeted drug delivery systems, diagnostic tools, and in the development of biomaterials.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSLRAYZVIBFRQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624072 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
CAS RN |
199105-03-8 | |
| Record name | tert-Butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

